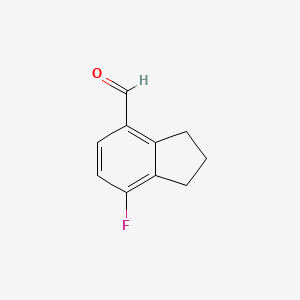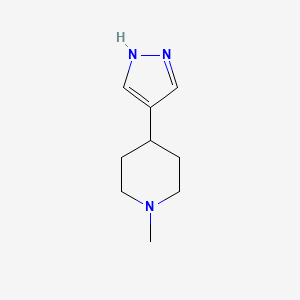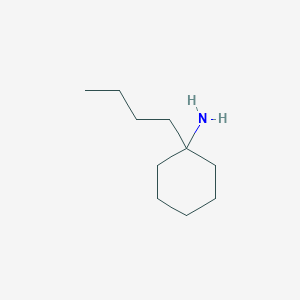
1-Butylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylcyclohexanamine is an organic compound with the molecular formula C10H21N. It belongs to the class of amines, specifically cyclohexylamines, and is characterized by a cyclohexane ring bonded to a butyl group and an amine group. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Butyl Halide} \rightarrow \text{this compound} ]
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of aniline derivatives in the presence of a catalyst. This method involves the complete hydrogenation of aniline using cobalt or nickel-based catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamines.
Applications De Recherche Scientifique
1-Butylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Butylcyclohexanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar structure but lacks the butyl group.
N-tert-Butylcyclohexylamine: Contains a tert-butyl group instead of a butyl group.
Hexahydroaniline: Another name for cyclohexylamine.
Uniqueness
1-Butylcyclohexanamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with other molecules .
Propriétés
Numéro CAS |
2626-61-1 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-butylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-2-3-7-10(11)8-5-4-6-9-10/h2-9,11H2,1H3 |
Clé InChI |
CSIHCNBILSMNEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


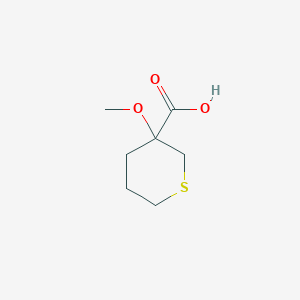
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

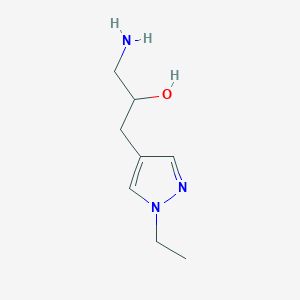
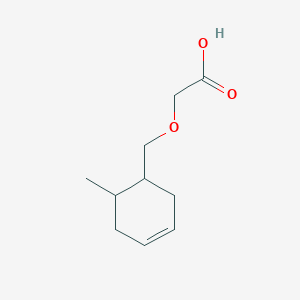

![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
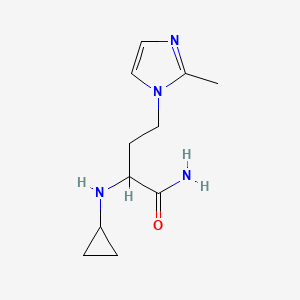


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
